(2S,3S)-3-(t-butoxycarbonylamino)-4-phenylbutane-1,2-diol
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Overview
Description
(2S,3S)-3-(t-butoxycarbonylamino)-4-phenylbutane-1,2-diol is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(t-butoxycarbonylamino)-4-phenylbutane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-phenyl-1,2-butanediol and tert-butoxycarbonyl chloride.
Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step forms the Boc-protected amine.
Chiral Resolution: The chiral centers are introduced through a resolution process, often using chiral catalysts or chiral auxiliaries to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-(t-butoxycarbonylamino)-4-phenylbutane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other functionalized derivatives.
Scientific Research Applications
(2S,3S)-3-(t-butoxycarbonylamino)-4-phenylbutane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, including HIV protease inhibitors and other therapeutic agents
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2S,3S)-3-(t-butoxycarbonylamino)-4-phenylbutane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-3-(tert-Butoxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane .
- (2S,3S,5S)-5-(tert-Butoxycarbonylamino)-2-(N-5-thiazolylmethoxycarbonyl)amino-1,6-diphenyl-3-hydroxyhexane .
Uniqueness
(2S,3S)-3-(t-butoxycarbonylamino)-4-phenylbutane-1,2-diol is unique due to its specific stereochemistry and the presence of both hydroxyl and Boc-protected amine groups. This combination of functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C15H23NO4 |
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Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S)-3,4-dihydroxy-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(19)16-12(13(18)10-17)9-11-7-5-4-6-8-11/h4-8,12-13,17-18H,9-10H2,1-3H3,(H,16,19)/t12-,13+/m0/s1 |
InChI Key |
SIFKOOILPFBRCJ-QWHCGFSZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CO)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CO)O |
Origin of Product |
United States |
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